molecular formula C11H11Cl2NO3 B2744410 Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate CAS No. 1797030-18-2

Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate

Cat. No.: B2744410
CAS No.: 1797030-18-2
M. Wt: 276.11
InChI Key: KCFQCPPCLXLPCQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate is an organic compound with a complex structure, featuring both chloro and amino functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate typically involves the reaction of 2-chloro-5-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

    Condensation Reagents: Aldehydes, ketones

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Products: 2-chloro-5-[(chloroacetyl)amino]benzoic acid.

    Condensation Products: Imines or enamines.

Scientific Research Applications

Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate is utilized in diverse scientific research applications, including:

    Pharmaceuticals: As an intermediate in the synthesis of various drugs.

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloroacetate
  • Ethyl 2-chloro-5-nitrobenzoate
  • Ethyl 2-chloro-5-aminobenzoate

Uniqueness

This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

IUPAC Name

ethyl 2-chloro-5-[(2-chloroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)8-5-7(3-4-9(8)13)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFQCPPCLXLPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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